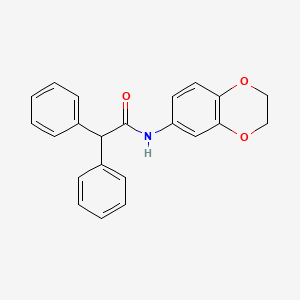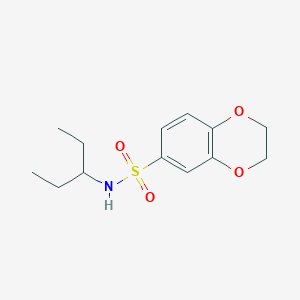
N-(1-ethylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-ethylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, also known as BPDS, is a chemical compound that belongs to the sulfonamide class of drugs. BPDS has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
作用机制
N-(1-ethylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide exerts its therapeutic effects by inhibiting the activity of specific enzymes and proteins in the body. For example, in cancer cells, N-(1-ethylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the invasion and metastasis of cancer cells. In inflammation, N-(1-ethylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide inhibits the activity of nuclear factor-kappa B (NF-κB), a protein that regulates the expression of pro-inflammatory cytokines. In neurodegenerative disorders, N-(1-ethylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide reduces oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Biochemical and Physiological Effects:
N-(1-ethylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been shown to have several biochemical and physiological effects in the body. These effects include reducing oxidative stress, inhibiting inflammation, inducing apoptosis, and inhibiting angiogenesis. N-(1-ethylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has also been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function.
实验室实验的优点和局限性
One of the main advantages of using N-(1-ethylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide in lab experiments is its specificity towards certain enzymes and proteins, which allows for targeted inhibition and modulation of specific pathways. Additionally, N-(1-ethylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been shown to have low toxicity and high bioavailability, making it an attractive candidate for drug development. However, limitations of using N-(1-ethylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide in lab experiments include its relatively high cost and limited availability.
未来方向
There are several future directions for N-(1-ethylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide research, including exploring its potential therapeutic applications in other diseases such as cardiovascular disease and diabetes. Additionally, further studies are needed to elucidate the exact mechanisms of action of N-(1-ethylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide and to optimize its pharmacokinetic and pharmacodynamic properties for clinical use. Finally, the development of novel N-(1-ethylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide derivatives and analogs may provide new insights into the potential therapeutic applications of this compound.
合成方法
The synthesis of N-(1-ethylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 1-ethylpropylamine, followed by sulfonamide formation with chlorosulfonic acid. The final product is obtained after purification through recrystallization.
科学研究应用
N-(1-ethylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(1-ethylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has demonstrated that N-(1-ethylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, N-(1-ethylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
属性
IUPAC Name |
N-pentan-3-yl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-3-10(4-2)14-19(15,16)11-5-6-12-13(9-11)18-8-7-17-12/h5-6,9-10,14H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPXMICGBJAIET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NS(=O)(=O)C1=CC2=C(C=C1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-biphenylyl)-3-[(3-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5872205.png)
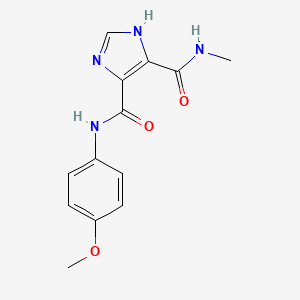
![2-{[(4-tert-butylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5872216.png)
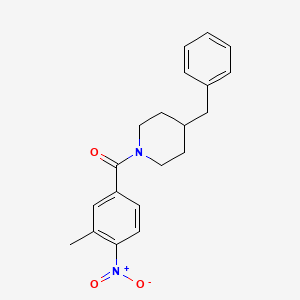
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)acetamide](/img/structure/B5872243.png)
![4-(benzyloxy)benzaldehyde (4-{[4-(benzyloxy)benzylidene]amino}-4H-1,2,4-triazol-3-yl)hydrazone](/img/structure/B5872244.png)
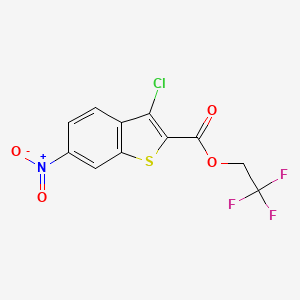
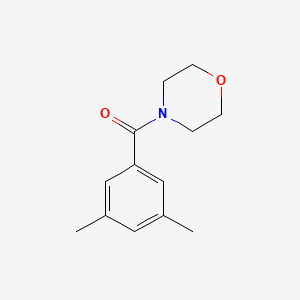
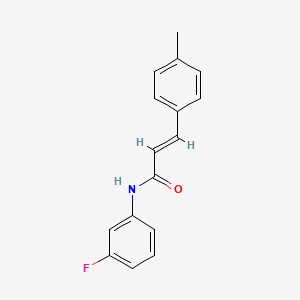
![2-[4-(acetylamino)-6-methyl-1,3,5-triazin-2-yl]phenyl acetate](/img/structure/B5872281.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-chlorobenzamide](/img/structure/B5872290.png)
